3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-27-15-4-2-3-12-11-16(28-17(12)15)19(25)23-8-5-13(6-9-23)24-20(26)18-14(21-22-24)7-10-29-18/h2-4,7,10-11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKCSELWXQLEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule belonging to the thieno[3,2-d][1,2,3]triazin derivatives. Its unique structural features, including a thieno-triazine core linked to a piperidine ring and a methoxybenzofuran moiety, suggest potential biological activity that warrants detailed investigation.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 404.4 g/mol. Its structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran moiety may interact with aromatic residues in target proteins while the piperidine ring enhances binding affinity through hydrophobic interactions.
Comparative Analysis with Related Compounds
To understand the potential of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Methoxybenzofuran Derivative | Contains benzofuran moiety | Anticancer activity |
| Thieno[3,2-d]pyrimidine | Similar thieno structure | Antimicrobial properties |
| Piperidinyl Triazine | Contains piperidine and triazine rings | CNS effects |
Case Studies and Research Findings
- Anticancer Studies : A study on thieno[3,2-d][1,2,3]triazin derivatives revealed promising anticancer activities against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Antimicrobial Research : Compounds similar to this one have been tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion assays.
- CNS Activity : Research on piperidine-containing compounds has shown effects on neurotransmitter systems, suggesting potential use in treating neurological disorders.
Comparison with Similar Compounds
This section evaluates structurally related compounds from the evidence, focusing on molecular features, substituent effects, and biological activities.
Structural and Molecular Comparisons
The table below highlights key differences in substituents, molecular formulas, and molecular weights:
*Hypothetical formula based on structural similarity.
Key Observations:
- Substituent Effects: The target compound’s 7-methoxybenzofuran substituent increases molecular weight and lipophilicity compared to simpler groups like thiophene () or methylsulfanyl benzoyl (). This may enhance membrane permeability but reduce aqueous solubility. Electron-Donating vs. In contrast, sulfonyl () or chlorophenyl () groups are electron-withdrawing, which could influence binding to biological targets.
Preparation Methods
Diazotization of 2-Amino-3-Carboxamido Thiophenes
A solution of 2-amino-3-(N-substituted carboxamido)thiophene (0.01 mol) in glacial acetic acid is treated with concentrated HCl and cooled below 5°C. Sodium nitrite (NaNO₂) is added dropwise to generate the diazonium intermediate, which undergoes spontaneous cyclization upon warming to room temperature. For the target compound, substituents at the 3-position are critical for directing cyclization to the [3,2-d] position.
Reaction Conditions :
Optimization of Cyclization
The use of HCl as both acid and chloride source ensures protonation of the diazo group, facilitating nucleophilic attack by the thiophene sulfur to form the triazinone ring. Modifications to the carboxamido group (e.g., methyl vs. phenyl) influence reaction kinetics and regioselectivity. For example, bulkier substituents may require extended reaction times but improve crystallinity during purification.
Preparation of the 7-Methoxybenzofuran-2-Carbonyl Piperidine Moiety
The piperidine-linked benzofuran segment is synthesized in two stages: benzofuran formation and subsequent piperidine functionalization.
Synthesis of 7-Methoxybenzofuran-2-Carboxylic Acid
Benzofuran derivatives are typically prepared via cyclocondensation of ortho-substituted phenols with α-haloketones. For 7-methoxybenzofuran-2-carboxylic acid:
- Cyclization : 2-Hydroxy-4-methoxyacetophenone is treated with chloroacetic acid in acetic anhydride, catalyzed by anhydrous sodium acetate, to form the benzofuran ring.
- Oxidation : The acetyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
Reaction Conditions :
Functionalization of Piperidine
The piperidine ring is introduced via nucleophilic acyl substitution. 7-Methoxybenzofuran-2-carbonyl chloride, prepared by treating the carboxylic acid with thionyl chloride (SOCl₂), reacts with piperidin-4-ol in the presence of a base (e.g., triethylamine).
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Yield: 80–90%
Coupling of Thienotriazinone and Piperidine-Benzofuran Moieties
The final step involves linking the thienotriazinone core to the piperidine-benzofuran group through an amide or ether bond.
Amide Bond Formation
The 4-hydroxypiperidine-benzofuran intermediate is coupled to the thienotriazinone via a Mitsunobu reaction or nucleophilic substitution. For example:
- Activation of the triazinone’s hydroxyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Reaction with the piperidine-benzofuran derivative in tetrahydrofuran (THF) at reflux.
Reaction Conditions :
Alternative Coupling Strategies
Direct alkylation using a halogenated thienotriazinone and piperidine-benzofuran in the presence of K₂CO₃ in DMF has also been reported, though yields are lower (50–55%).
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is assessed by HPLC (>98%), and structures are confirmed via:
- ¹H NMR : Characteristic signals for methoxy (δ 3.8–4.0 ppm), piperidine (δ 1.5–2.5 ppm), and benzofuran protons (δ 6.5–7.5 ppm).
- MS (ESI) : Molecular ion peak at m/z 467.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Triazinone Formation : Competing pathways may lead to [2,3-d] isomers. Using electron-withdrawing groups on the thiophene ring mitigates this issue.
- Benzofuran Oxidation : Over-oxidation to quinones can occur; controlled addition of oxidizing agents (e.g., H₂O₂) improves selectivity.
- Coupling Efficiency : Steric hindrance from the piperidine ring reduces reaction rates. Microwave-assisted synthesis has been explored to enhance kinetics.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain reflux conditions (±2°C) to avoid side products.
- Catalyst Screening : Test Pd-based catalysts for coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., methoxy group at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and triazine ring vibrations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₁₈N₄O₃S requires m/z 430.1092) .
- HPLC-PDA : Monitors purity (>98% at 254 nm) .
Table 1 : Key Spectral Data from Analogous Compounds
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | Source |
|---|---|---|---|
| Benzofuran C=O | 167.5 (¹³C) | 1695 | |
| Thieno-triazinone ring | 7.2–8.1 (¹H) | 1550 (C=N stretch) |
How can researchers design structure-activity relationship (SAR) studies to explore biological targets?
Advanced Research Question
Methodology :
Analog Synthesis : Modify substituents (e.g., methoxy group position, piperidine substituents) .
In Vitro Assays : Test against kinase or protease targets (e.g., IC₅₀ determination).
Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinity to ATP-binding pockets .
Q. Case Study :
- Piperidine Modifications : Replacing 7-methoxy with 7-ethoxy reduced activity by 40% in kinase inhibition assays, suggesting steric hindrance impacts binding .
What strategies resolve contradictions in biological activity data across different assays?
Advanced Research Question
Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., luminescence vs. fluorescence).
- Solubility Issues : Poor DMSO solubility may artifactually lower activity .
Q. Resolution Steps :
Dose-Response Curves : Use 8-point dilutions to confirm EC₅₀ trends .
Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for direct binding kinetics .
Control Normalization : Include reference compounds (e.g., staurosporine for kinase assays) .
How can computational modeling guide the optimization of pharmacokinetic properties?
Advanced Research Question
Approaches :
ADME Prediction : Use SwissADME to estimate logP (target: 2–3), aqueous solubility, and CYP450 interactions .
Metabolic Stability : Simulate phase I/II metabolism with StarDrop to identify vulnerable sites (e.g., demethylation of methoxy groups) .
Toxicity Profiling : Derek Nexus predicts hepatotoxicity risks from structural alerts (e.g., triazine rings) .
Q. Example :
- Adding a methyl group to the piperidine ring improved predicted logP from 2.1 to 2.8, enhancing membrane permeability .
What are common impurities formed during synthesis, and how are they characterized?
Basic Research Question
Typical Impurities :
- Unreacted Intermediates : Residual benzofuran precursors detected via HPLC .
- Oxidation Byproducts : Sulfoxide derivatives of the thieno-triazinone core (identified by HRMS +2 Da shift) .
Q. Mitigation :
- Purification : Gradient chromatography (5→50% acetonitrile in H₂O) separates impurities with <0.5% residual .
How can researchers validate the compound’s stability under physiological conditions?
Advanced Research Question
Protocol :
pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS .
Light/Thermal Stability : Expose solid compound to 40°C/75% RH for 4 weeks; assess polymorphic changes via XRD .
Plasma Stability : Incubate with human plasma (37°C, 1h); quantify parent compound using UPLC-MS/MS .
Q. Findings :
- The compound showed <10% degradation in PBS but 30% degradation in plasma, suggesting esterase-mediated hydrolysis .
What experimental designs are recommended for in vivo efficacy studies?
Advanced Research Question
Guidelines :
- Dosing Regimen : Use 3–5 dose levels (e.g., 10, 30, 100 mg/kg) in rodent models .
- Control Groups : Include vehicle, positive control (e.g., imatinib for kinase targets), and toxicity monitoring (ALT/AST levels) .
- PK/PD Integration : Collect plasma at t = 0.5, 2, 8, 24h post-dose to correlate exposure with efficacy .
Statistical Design : Randomized block designs with n ≥ 6 per group to ensure power >80% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
